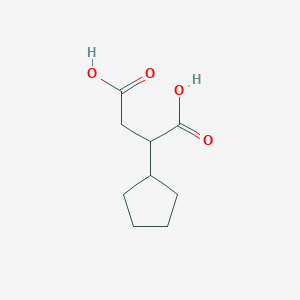
2-Cyclopentylbutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylbutanedioic acid is an organic compound with the molecular formula C10H16O4 It is a dicarboxylic acid featuring a cyclopentyl group attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylbutanedioic acid typically involves the reaction of cyclopentyl derivatives with butanedioic acid precursors. One common method includes the alkylation of cyclopentyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often involve the use of strong bases such as sodium ethoxide and subsequent acidic workup to isolate the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the carbon-carbon bonds necessary for the synthesis of this compound. These methods are optimized for large-scale production, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The cyclopentyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols.
Scientific Research Applications
2-Cyclopentylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Cyclopentylbutanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its carboxylic acid groups can form hydrogen bonds with enzymes, influencing their activity. Additionally, the cyclopentyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Cyclopentylacetic acid: Similar in structure but with a shorter carbon chain.
Cyclopentylpropanoic acid: Another related compound with a different carbon chain length.
Cyclopentylmethanol: A related alcohol derivative.
Uniqueness: 2-Cyclopentylbutanedioic acid is unique due to its specific combination of a cyclopentyl group and a butanedioic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
6053-61-8 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-cyclopentylbutanedioic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)5-7(9(12)13)6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)(H,12,13) |
InChI Key |
RMCKVLJGPLHPSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


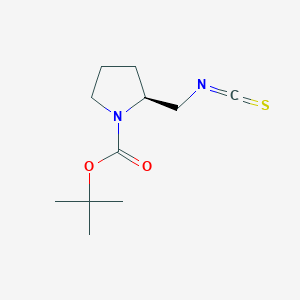
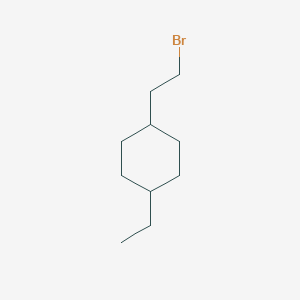
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)
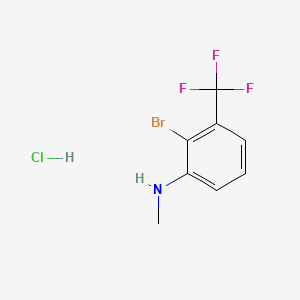
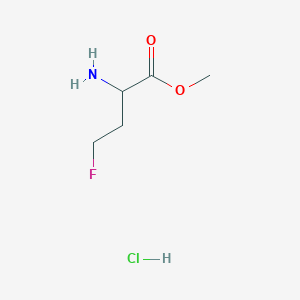
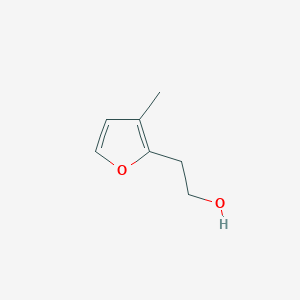
![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)
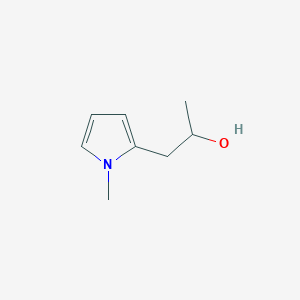

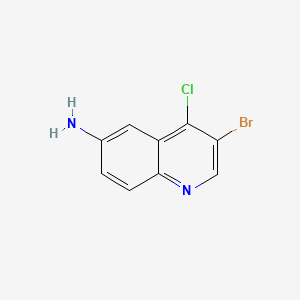
![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)

![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
